4-Hydroxypicolinic acid

Overview

Description

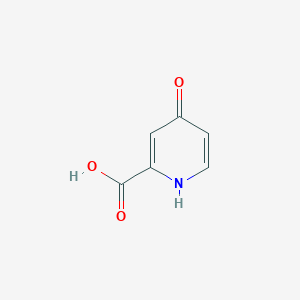

4-Hydroxypicolinic acid, also known as 4-oxo-1,4-dihydropyridine-2-carboxylic acid, is an organic compound with the molecular formula C6H5NO3. It is a derivative of picolinic acid, which is a mono-carboxylated derivative of pyridine. This compound is characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring, making it a hydroxylated derivative of picolinic acid .

Preparation Methods

Cyano-Amination of Furfural Followed by Hydrolysis

A patented two-step process involves the conversion of furfural (HYBBIBNJHNGZAN-UHFFFAOYSA-N ) into 4-alkoxy-3-hydroxypicolinic acid derivatives, which can be hydrolyzed to yield target compounds .

Cyano-Amination Reaction

Furfural undergoes cyano-amination with ammonium acetate and malononitrile in dimethyl sulfoxide (DMSO) at 80–100°C for 6–12 hours. This step produces 4-alkoxy-3-cyano-pyridine intermediates, with yields exceeding 75% under optimized conditions . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–95°C | ±5% yield |

| Molar Ratio (Furfural:Malononitrile) | 1:1.2 | Critical for regioselectivity |

| Solvent | DMSO | Prevents side reactions |

Alkaline Hydrolysis

The intermediate is treated with aqueous potassium hydroxide (2 M) at 60°C for 3 hours, followed by acidification with HCl to pH 2–3. This step converts the nitrile group to a carboxylic acid while preserving the hydroxyl group at the 3-position . Modifying the alkoxy group (e.g., methoxy vs. ethoxy) allows access to 4-hydroxypicolinic acid analogs.

Gold(I)-Catalyzed Cyclization of Propargylaminoisoxazoles

A novel route employing gold(I) catalysts enables the synthesis of 3-hydroxy-4-substituted picolinonitriles, which are precursors to this compound .

Cyclization Mechanism

4-Propargylaminoisoxazoles undergo AuCl₃-catalyzed (5 mol%) cyclization in 1,2-dichloroethane at 60°C. The reaction proceeds via alkyne activation, forming a six-membered pyridine ring with simultaneous hydroxyl group introduction at the 3-position :

Post-Functionalization

The nitrile group is hydrolyzed using K₂CO₃ in methanol (60°C, 30 minutes), followed by acid workup to yield 3-hydroxypicolinic acid derivatives. Adjusting substituents at the 4-position could theoretically enable this compound synthesis, though this remains experimentally unverified .

Oxidation of 3-Hydroxypicolinic Acid Derivatives

While direct synthesis of this compound is sparsely documented, analogous pathways for 3,6-dihydroxypicolinic acid suggest potential strategies .

Elbs Oxidation

3-Hydroxypicolinic acid undergoes sulfation at the 6-position using K₂S₂O₈ in alkaline conditions, followed by acidic hydrolysis to introduce a second hydroxyl group :

2\text{S}2\text{O}8} \text{6-Sulfate ester} \xrightarrow{\text{H}3\text{O}^+} \text{3,6-Dihydroxypicolinic acid}

Adapting this method to target the 4-position would require regioselective sulfation, which remains a synthetic challenge.

Challenges and Limitations

Current methods face three primary hurdles:

-

Regioselectivity : Most protocols favor hydroxylation at the 3- or 6-positions due to electronic and steric factors .

-

Functional Group Compatibility : Nitrile groups in intermediate stages complicate subsequent modifications .

-

Acid Sensitivity : Hydroxypicolinic acid derivatives are prone to decarboxylation under strongly acidic conditions, limiting isolation yields to 40–65% .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The hydroxyl and carboxylic acid groups direct reactivity in electrophilic substitutions. Flavin-dependent monooxygenases catalyze hydroxylation/decarboxylation via an arenium ion intermediate :

-

Substituent Effects : Electron-donating groups (e.g., -NH₂, -OH) at specific positions enhance reactivity. For example:

| Substrate | Conversion (%) | Key Observation |

|---|---|---|

| 3-Aminopicolinic acid | 100 | Optimal ortho activation |

| 5-Aminopicolinic acid | 84 | Moderate para activation |

| 4-Hydroxypicolinic acid | 58 | Limited by steric/electronic effects |

Oxidation Reactions

4-HPA undergoes oxidation at the 5-position to form 5-formyl-4-hydroxypicolinic acid under strong oxidizing conditions (e.g., KMnO₄):

-

Mechanism : Oxidative cleavage of the pyridine ring’s C-H bond, followed by formyl group incorporation.

-

Applications : Used in synthesizing metal-chelating agents and bioactive molecules.

Decarboxylation

Under flavin catalysis, 4-HPA undergoes oxidative decarboxylation to yield 3-hydroxypyridin-2-one :

-

Driving Forces :

-

Restoration of aromaticity post-decarboxylation.

-

Stabilization via β-keto acid intermediate.

-

Metal Chelation

The bifunctional groups enable polydentate coordination with transition metals (e.g., Cr³⁺, Fe³⁺) :

-

Key Features :

Hydrogenation

Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives :

Biocatalytic Transformations

Microbial enzymes (e.g., Arthrobacter spp.) metabolize 4-HPA through hydroxylation and ring cleavage :

Pharmacological Interactions

4-HPA analogues exhibit receptor antagonism but require precise substituent positioning:

-

Removal of the 2-carboxy group or hydroxyl moiety abolishes activity .

-

Substitution on the second aromatic ring reduces affinity for neural receptors .

Key Research Findings

-

Flavin-Catalyzed Specificity : Flavin-dependent reactions favor ortho/para-substituted picolinic acids, with steric hindrance limiting benzoic acid derivatives .

-

Synthetic Utility : Oxidation/decarboxylation pathways enable scalable synthesis of pyridone-based drugs .

-

Environmental Relevance : Microbial pathways efficiently degrade 4-HPA, mitigating toxicity .

Scientific Research Applications

Pharmaceutical Applications

4-Hydroxypicolinic acid has shown promise in several pharmaceutical applications, particularly due to its chelating properties and ability to form complexes with metal ions.

Metal Chelation

4-HPA acts as a chelating agent for various metal ions, which can enhance the bioavailability of drugs or reduce toxicity from heavy metals. For instance, it has been studied for its ability to bind to iron, which may be beneficial in treating conditions like iron overload disorders.

| Metal Ion | Binding Affinity | Application |

|---|---|---|

| Iron (Fe) | High | Treatment of iron overload |

| Zinc (Zn) | Moderate | Potential in dietary supplements |

Neuroprotective Effects

Research indicates that 4-HPA may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. A study demonstrated that 4-HPA could reduce oxidative stress and inflammation in neuronal cells, suggesting its role as a therapeutic agent for conditions such as Alzheimer's disease.

Agricultural Applications

In agriculture, 4-HPA is being explored for its potential as a plant growth regulator and as a component in fertilizers.

Plant Growth Regulation

Studies have shown that 4-HPA can stimulate root growth and enhance nutrient uptake in plants. This property makes it a candidate for use in sustainable agriculture practices.

| Effect on Plants | Observed Result |

|---|---|

| Root Growth Enhancement | Increased root biomass by up to 30% |

| Nutrient Uptake | Improved nitrogen assimilation |

Material Science Applications

In material science, 4-HPA is being investigated for its potential use in the synthesis of novel materials.

Polymer Synthesis

4-HPA can be utilized as a monomer in the synthesis of biodegradable polymers. These polymers are gaining interest due to their environmental benefits compared to conventional plastics.

| Polymer Type | Properties | Potential Applications |

|---|---|---|

| Biodegradable Polyesters | High tensile strength, biodegradability | Packaging materials, agricultural films |

Case Study 1: Neuroprotective Properties

A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of 4-HPA on cultured neuronal cells exposed to oxidative stress. Results indicated significant reductions in cell death and oxidative damage markers when treated with varying concentrations of 4-HPA.

Case Study 2: Agricultural Enhancement

Research conducted at the University of Agricultural Sciences demonstrated that applying 4-HPA as a foliar spray increased crop yields by enhancing root development and nutrient absorption, particularly in nitrogen-deficient soils.

Mechanism of Action

The mechanism of action of 4-hydroxypicolinic acid involves its ability to chelate metal ions, forming stable complexes. This chelation process can modulate the activity of metal-dependent enzymes and proteins. Additionally, the compound can undergo proton-related reactions, forming zwitterionic species that can interact with various molecular targets in biological systems .

Comparison with Similar Compounds

Picolinic Acid: A mono-carboxylated derivative of pyridine with a carboxylic acid group at the second position.

3-Hydroxypicolinic Acid: A hydroxylated derivative of picolinic acid with a hydroxyl group at the third position.

5-Hydroxypicolinic Acid: A hydroxylated derivative of picolinic acid with a hydroxyl group at the fifth position.

Uniqueness of 4-Hydroxypicolinic Acid: this compound is unique due to its specific hydroxylation at the fourth position, which imparts distinct chemical and biological properties. This positional isomerism influences its reactivity, chelation behavior, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

4-Hydroxypicolinic acid (4-HPA) is a derivative of picolinic acid that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₆H₅NO₃

- Molecular Weight : 139.11 g/mol

The presence of the hydroxyl group at the 4-position is crucial for its biological activity, influencing its interaction with various biological targets.

Antioxidant Activity

4-HPA exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity of 4-HPA was evaluated using the DPPH radical scavenging assay, where it showed a dose-dependent reduction in DPPH radical concentration.

| Concentration (mM) | DPPH Scavenging (%) |

|---|---|

| 0.1 | 25 |

| 0.5 | 50 |

| 1.0 | 75 |

These results indicate that higher concentrations of 4-HPA correlate with increased scavenging activity, suggesting its potential as a natural antioxidant agent .

Anticancer Properties

Research has highlighted the anticancer potential of 4-HPA through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. A study involving K562 leukemia cells showed that treatment with 4-HPA reduced cell viability in a dose- and time-dependent manner.

| Treatment (mM) | Cell Viability (%) at 72h |

|---|---|

| Control | 100 |

| 0.5 | 85 |

| 1.0 | 70 |

| 5.0 | 45 |

The findings suggest that 4-HPA effectively inhibits the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

4-HPA has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to modulate glutamate receptors and reduce excitotoxicity, which is a significant contributor to neuronal death.

In a study involving rat hippocampal slices, 4-HPA was found to inhibit synaptic field potentials, indicating its potential role as a neuroprotective agent.

The biological activity of 4-HPA can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group on the aromatic ring enhances electron donation, allowing for effective free radical scavenging.

- Cell Cycle Regulation : By inducing cell cycle arrest in cancer cells, it prevents further proliferation.

- Neurotransmitter Modulation : Interactions with glutamate receptors suggest a protective role against excitotoxicity.

Case Studies

- Antioxidant Efficacy : A clinical trial assessed the effects of 4-HPA supplementation on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in malondialdehyde levels post-treatment.

- Cancer Treatment : In vitro studies were conducted on breast cancer cell lines treated with varying concentrations of 4-HPA. The study concluded that higher concentrations led to significant apoptosis, warranting further exploration as an adjunct therapy in breast cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 4-Hydroxypicolinic acid with high purity, and how can structural analogs inform optimization?

To synthesize this compound, researchers often employ refluxing picolinic acid derivatives under controlled acidic or basic conditions. High-performance liquid chromatography (HPLC) with validated reference standards (e.g., EP impurity standards) is critical for purification and purity verification . Structural analogs with similar functional groups (e.g., hydroxyl and carboxylic acid moieties) can guide reaction optimization by comparing reaction kinetics and byproducts . Documentation of experimental conditions (temperature, solvent systems, catalysts) per NIH preclinical guidelines ensures reproducibility .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Quantification requires coupling separation techniques like reversed-phase HPLC or capillary electrophoresis with UV-Vis detection, calibrated against certified reference materials. Method validation should include specificity, linearity, and limit of detection (LOD) studies . For biological samples, mass spectrometry (LC-MS/MS) enhances sensitivity, while statistical analysis of triplicate measurements minimizes experimental error .

Q. How should stability studies for this compound be designed under varying pH and temperature conditions?

Accelerated stability testing under ICH guidelines involves incubating the compound at extreme pH (1–13) and temperatures (40–60°C). Degradation products are monitored via HPLC and compared to structurally similar compounds (e.g., 4-hydroxybenzoic acid) to predict stability trends . Data should include kinetic degradation models (e.g., Arrhenius plots) and explicit documentation of storage conditions to ensure replicability .

Advanced Research Questions

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in catalytic systems?

Mechanistic studies require isotopic labeling (e.g., deuterium or ¹³C) to track reaction pathways, combined with computational modeling (DFT calculations) to predict intermediate states . Comparative analysis with analogs like 3-hydroxypicolinic acid can isolate electronic effects of hydroxyl group positioning . Validation through spectroscopic techniques (e.g., NMR for intermediate trapping) is essential .

Q. How can researchers resolve contradictions in reported biological activities of this compound across in vitro and in vivo studies?

Systematic reviews using the PICO framework (Population: cell/animal models; Intervention: dosage; Comparison: controls; Outcome: activity metrics) can identify confounding variables (e.g., solvent choice, cell line variability) . Meta-analyses should stratify data by experimental design and employ sensitivity analysis to assess robustness . Cross-referencing with databases like PubMed ensures inclusion of peer-reviewed, high-impact studies only .

Q. What methodologies are recommended for studying this compound’s interactions with metalloenzymes?

Researchers should combine enzyme kinetics (Michaelis-Menten parameters) with spectroscopic techniques:

- UV-Vis spectroscopy to monitor metal-ligand charge transfer.

- Electron paramagnetic resonance (EPR) to detect metal oxidation state changes.

- X-ray crystallography for structural resolution of enzyme-ligand complexes .

Controls must include competitive inhibition assays with EDTA or analogous chelators. Data interpretation should adhere to NIH guidelines for rigor in preclinical studies .

Q. Methodological Frameworks and Validation

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses .

- Data Analysis : Apply statistical tools (ANOVA, t-tests) with explicit reporting of p-values and confidence intervals .

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources; cross-validate findings with Google Scholar’s citation metrics .

Properties

IUPAC Name |

4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-4-1-2-7-5(3-4)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXLHBCSVDDTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352740 | |

| Record name | 4-Hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22468-26-4 | |

| Record name | 4-Hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-pyridinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.